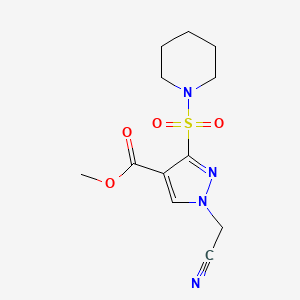

methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

This compound is a pyrazole derivative characterized by a cyanomethyl substituent at position 1 and a piperidin-1-ylsulfonyl group at position 3 of the pyrazole ring. The methyl ester at position 4 contributes to its solubility and reactivity profile. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile bioactivity and tunable physicochemical properties.

Properties

IUPAC Name |

methyl 1-(cyanomethyl)-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S/c1-20-12(17)10-9-15(8-5-13)14-11(10)21(18,19)16-6-3-2-4-7-16/h9H,2-4,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCCNFDWTTWDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

Introduction of the piperidine sulfonyl group: This step involves the reaction of the pyrazole intermediate with piperidine and a sulfonyl chloride reagent.

Addition of the cyanomethyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogous pyrazole derivatives:

Key Research Findings and Implications

The piperidin-1-ylsulfonyl group at position 3 provides moderate lipophilicity compared to phenylsulfonyl () or thiomorpholine sulfonyl (). Thiomorpholine’s sulfur atom may enhance hydrogen-bonding capacity .

Ester Group Influence :

- Methyl esters (target compound, ) generally hydrolyze faster than ethyl esters (), impacting metabolic stability. Ethyl esters may prolong bioavailability in vivo.

Synthetic Accessibility: Copper-catalyzed reactions (e.g., triazole formation in ) are common for pyrazole hybrids. The target compound’s cyanomethyl group may require specialized nitrile precursors or protection-deprotection strategies .

Biological and Physicochemical Properties: Fluorinated () and chlorinated () analogs exhibit increased lipophilicity, which correlates with membrane permeability but may reduce aqueous solubility.

Biological Activity

Methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

Research indicates that pyrazole derivatives, including methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole compounds can inhibit specific enzymes involved in cancer cell proliferation and survival pathways, potentially leading to reduced tumor growth.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, by disrupting cell membrane integrity and biofilm formation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrazole derivatives, including methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate. The results are summarized in the following table:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate | 0.5 | 2 | Bactericidal |

| Pyrazole Derivative 2 | 0.25 | 0.5 | Bactericidal |

| Pyrazole Derivative 3 | 0.75 | 3 | Bacteriostatic |

The above data indicates that the compound exhibits significant bactericidal activity, particularly at low concentrations.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The findings are as follows:

| Cell Line | IC50 (μM) | Synergistic Effect with Doxorubicin |

|---|---|---|

| MCF-7 | 10 | Yes |

| MDA-MB-231 | 5 | Yes |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound is particularly effective against MDA-MB-231 cells.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a controlled study, methyl 1-(cyanomethyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate was tested against a panel of pathogens. The results showed that the compound not only inhibited bacterial growth but also prevented biofilm formation, suggesting its potential use in treating infections caused by biofilm-forming bacteria.

Case Study 2: Synergistic Effects in Cancer Treatment

A combination therapy study involving this pyrazole derivative and doxorubicin demonstrated enhanced cytotoxicity in breast cancer cells. The combination index method indicated a synergistic effect, which could lead to improved therapeutic outcomes in resistant cancer subtypes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.